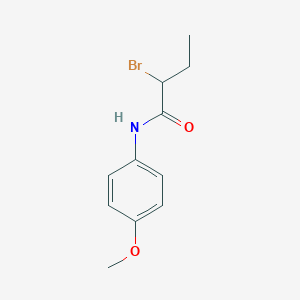

2-bromo-N-(4-methoxyphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a brominated amide derivative of butanamide, featuring a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxyphenyl)butanamide typically involves the bromination of N-(4-methoxyphenyl)butanamide. One common method includes the reaction of N-(4-methoxyphenyl)butanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Oxidation: Oxidative reactions can modify the methoxyphenyl group or the butanamide backbone.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thioamides, or alkoxyamides.

Reduction: Formation of N-(4-methoxyphenyl)butanamine.

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-N-(4-methoxyphenyl)butanamide is primarily studied for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets relevant to various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of butanamide compounds can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the bromo and methoxy groups can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that a related compound exhibited a marked reduction in tumor size in xenograft models. The mechanism of action was attributed to the induction of apoptosis in cancer cells, mediated through the activation of caspase pathways.

Pharmacological Applications

The pharmacological profile of this compound suggests its potential use in treating metabolic disorders.

Obesity Management

Research has highlighted that butanamide derivatives can modulate metabolic pathways involved in energy homeostasis. For example, similar compounds have been evaluated for their ability to influence appetite regulation and fat metabolism.

Case Study: Sibutramine Analogues

Sibutramine, a known weight-loss medication, has shown adverse effects due to its metabolites. However, analogues that include modifications similar to those found in this compound have been proposed as safer alternatives with improved efficacy and reduced side effects .

Biological Research

In addition to therapeutic applications, this compound serves as a valuable tool in biological research.

Cytokine Modulation

Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory cytokines. Studies have demonstrated that these compounds can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

Case Study: In Vitro Cytokine Inhibition

A specific study evaluated the anti-inflammatory properties of related butanamide derivatives, showing significant inhibition of IL-6 mRNA expression in vitro. This suggests that this compound could be further explored for its potential use in treating inflammatory diseases .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 2-bromo-N-(4-methoxyphenyl)butanamide is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxyphenyl group may play crucial roles in binding to these targets, influencing the compound’s activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-N-(4-methylphenyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.

2-Bromo-N-(3-methoxyphenyl)butanamide: Similar structure but with the methoxy group at the meta position.

2-Bromo-N-(2-methoxyphenyl)butanamide: Similar structure but with the methoxy group at the ortho position

Uniqueness

2-Bromo-N-(4-methoxyphenyl)butanamide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct physicochemical properties and biological activities compared to its analogs.

Biologische Aktivität

2-Bromo-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of N-(4-methoxyphenyl)butanamide using bromine in a solvent like acetic acid under controlled conditions. This process ensures selective bromination at the desired position, yielding the compound with notable efficacy for further chemical transformations.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the methoxyphenyl group may enhance its binding affinity to these targets, influencing its activity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including those associated with fibrosarcoma. These compounds can modulate inflammatory cytokines and inhibit pathways such as NF-κB, which are critical in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human cell lines. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic efficacy of related compounds in reducing tumor growth and inflammation. For example, administration of these compounds resulted in decreased levels of alanine transferase (ALT) and aspartate transaminase (AST), indicating a protective effect against liver damage while suppressing tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-N-(4-methylphenyl)butanamide | Methyl group instead of methoxy | Moderate antimicrobial activity |

| 2-Bromo-N-(3-methoxyphenyl)butanamide | Methoxy group at meta position | Reduced anticancer efficacy |

| 2-Bromo-N-(2-methoxyphenyl)butanamide | Methoxy group at ortho position | Similar activity profile |

The unique structural feature of this compound, specifically the para-positioned methoxy group, may confer distinct physicochemical properties and biological activities compared to its analogs.

Eigenschaften

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJQQRGZUVZLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.